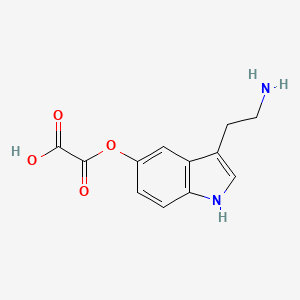
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules The compound’s structure includes an aminoethyl group attached to the indole ring, making it a derivative of tryptamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.
Attachment of the Acetic Acid Moiety: The final step involves the esterification of the indole derivative with oxoacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced indole derivatives.
科学的研究の応用
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and as a precursor to other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to drugs targeting neurological disorders.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and other proteins involved in signal transduction.
Pathways Involved: It may modulate pathways related to neurotransmission, oxidative stress, and cellular metabolism.
類似化合物との比較
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure but lacking the acetic acid moiety.
Serotonin: A neurotransmitter derived from tryptamine with an additional hydroxyl group.
Melatonin: A hormone derived from serotonin with an additional methoxy group.
Uniqueness
((3-(2-aminoethyl)-1H-indol-5-yl)oxy)(oxo)acetic acid is unique due to its specific structural features, including the presence of both an aminoethyl group and an oxoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
319-71-1 |
|---|---|
分子式 |
C12H12N2O4 |
分子量 |
248.23 g/mol |
IUPAC名 |
2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-2-oxoacetic acid |
InChI |
InChI=1S/C12H12N2O4/c13-4-3-7-6-14-10-2-1-8(5-9(7)10)18-12(17)11(15)16/h1-2,5-6,14H,3-4,13H2,(H,15,16) |
InChIキー |
YJKHKDHQOGQYPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC(=O)C(=O)O)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


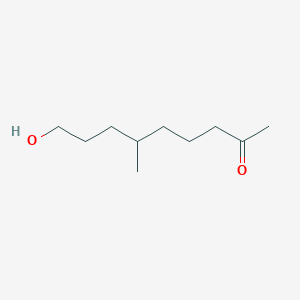
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)
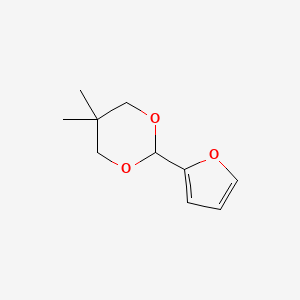
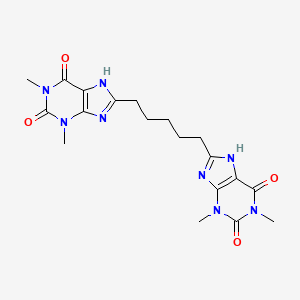
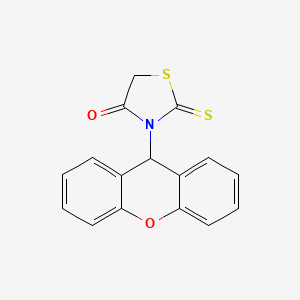
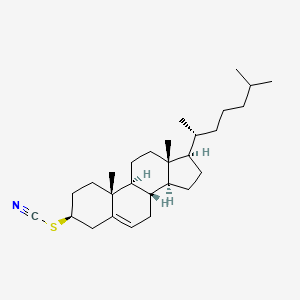
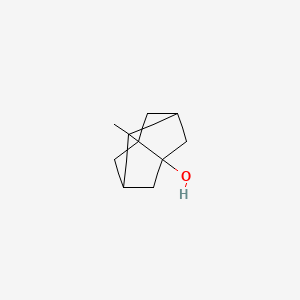
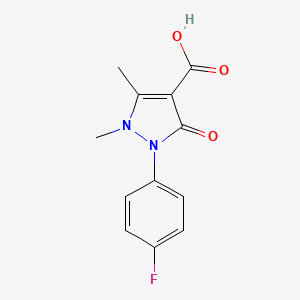
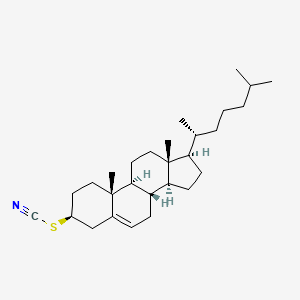
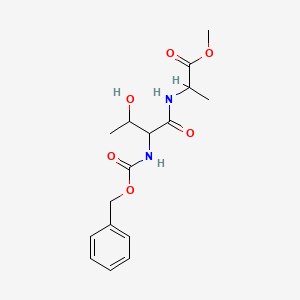
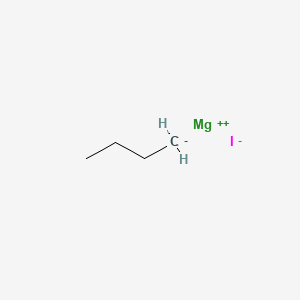
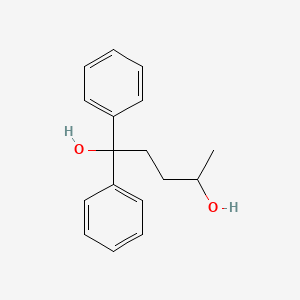
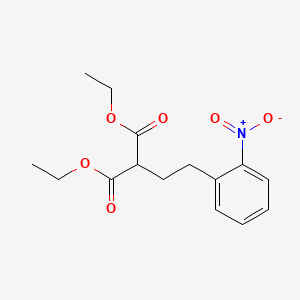
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
